molecular formula C11H17N3O3 B2597210 tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate CAS No. 2193066-69-0

tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate

Cat. No. B2597210
CAS RN: 2193066-69-0
M. Wt: 239.275
InChI Key: NZAQOVKQLPRGEG-UHFFFAOYSA-N
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Description

“tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2193066-69-0 . It has a molecular weight of 239.27 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H17N3O3/c1-10(2,3)17-9(16)14-5-4-11(6-12,7-14)8(13)15/h4-5,7H2,1-3H3,(H2,13,15) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Catalytic Reactions

  • Palladium-Catalyzed Reactions : Qiu, Wang, and Zhu (2017) found that in the presence of a catalytic amount of Pd(OAc)2 and tert-butylamine, propargyl carbonates and isocyanides can react with alcohols to afford polysubstituted aminopyrroles. This method was noted for its efficiency in synthesizing aminopyrroles, which are significant in medicinal chemistry (Qiu, Wang, & Zhu, 2017).

Synthesis of Organic Compounds

  • Synthesis of Quinoxaline-3-Carbonyl Compounds : Xie et al. (2019) reported a metal- and base-free method for preparing quinoxaline-3-carbonyl compounds using tert-butyl carbazate. This process highlights the application of tert-butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate in synthesizing bioactive compounds and natural products (Xie et al., 2019).

  • Chiral Auxiliary Applications : Studer, Hintermann, and Seebach (1995) demonstrated the use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate in dipeptide synthesis and as a chiral auxiliary. This application is crucial for producing enantiomerically pure compounds in pharmaceuticals (Studer, Hintermann, & Seebach, 1995).

Analytical and Structural Studies

  • Crystallographic Studies : Takahashi et al. (2004) synthesized a novel carboxylic acid derivative containing tert-butyl­carbamoyl group and studied its crystal structure. This research contributes to understanding the molecular structures of compounds related to this compound (Takahashi, Okamura, Yamamoto, & Ueyama, 2004).

Enantioselective Synthesis

  • Enantioselective Synthesis of Amines : Ellman, Owens, and Tang (2002) researched N-tert-Butanesulfinyl imines, finding them to be versatile intermediates for the asymmetric synthesis of amines. They highlighted the role of tert-butyl groups in facilitating enantioselective synthesis, important for producing chiral amines in drug development (Ellman, Owens, & Tang, 2002).

  • Enzyme-catalyzed Kinetic Resolution : Faigl et al. (2013) conducted the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate. This study highlights the potential of tert-butyl derivatives in enzymatic processes, which are vital for selective synthesis in pharmaceutical chemistry (Faigl, Kovács, Balogh, Holczbauer, Czugler, & Simándi, 2013).

Safety and Hazards

The compound’s Material Safety Data Sheet (MSDS) can be found online . It’s always important to refer to the MSDS for proper handling and safety information.

properties

IUPAC Name

tert-butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-10(2,3)17-9(16)14-5-4-11(6-12,7-14)8(13)15/h4-5,7H2,1-3H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAQOVKQLPRGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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